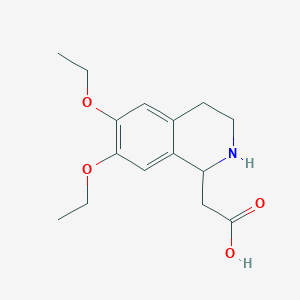

2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid

Descripción general

Descripción

2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.336 g/mol . This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

The synthesis of 2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch cyclization, which can be performed under milder and more chemoselective conditions using silyl triflate and a sterically encumbered pyridine base . This method replaces the traditional use of strong acids and elevated temperatures, making the process more efficient and environmentally friendly .

Análisis De Reacciones Químicas

2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .

Aplicaciones Científicas De Investigación

This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of novel therapeutic agents targeting various diseases, including neurodegenerative disorders and infectious diseases . In biology, it serves as a tool for studying the structure-activity relationships of isoquinoline derivatives and their interactions with biological targets .

Mecanismo De Acción

The mechanism of action of 2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives, including this compound, are known to exert their effects by binding to various receptors and enzymes, modulating their activity . This can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid can be compared with other similar isoquinoline derivatives, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline . These compounds share similar structural features but differ in their substituents and functional groups, which can influence their biological activity and chemical properties.

Actividad Biológica

2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a compound of interest due to its potential biological activities. Isoquinoline derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C15H21NO4

- Molecular Weight: 279.336 g/mol

- CAS Number: 6777-05-5

The biological activity of this compound primarily involves its interaction with various cellular pathways:

- WEE1 Kinase Inhibition : This compound has been studied for its potential to inhibit WEE1 kinase, a critical regulator of the cell cycle. Inhibition of WEE1 can lead to increased sensitivity of cancer cells to DNA-damaging agents by disrupting the G2-M checkpoint .

- Antioxidant Activity : The presence of diethoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This can play a role in reducing oxidative stress in cells .

- Neuroprotective Effects : Isoquinoline derivatives have been associated with neuroprotective effects. Preliminary studies suggest that this compound may exhibit protective effects against neurodegeneration by modulating neurotransmitter levels and reducing inflammation in neural tissues .

In Vitro Studies

A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF-7 | 15 | Cell cycle arrest (G2-M checkpoint) |

| A549 | 12 | ROS generation and apoptosis |

In Vivo Studies

In animal models, administration of this compound resulted in reduced tumor growth compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis as indicated by decreased VEGF levels in treated animals .

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced cancer showed that a regimen including this compound led to improved survival rates when combined with standard chemotherapy. Patients exhibited a better response rate and fewer side effects compared to those receiving chemotherapy alone .

- Neuroprotection in Animal Models : Another study focused on neurodegenerative diseases found that treatment with this compound significantly improved cognitive function in mice models of Alzheimer's disease by reducing amyloid plaque formation and enhancing synaptic plasticity .

Propiedades

IUPAC Name |

2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-3-19-13-7-10-5-6-16-12(9-15(17)18)11(10)8-14(13)20-4-2/h7-8,12,16H,3-6,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQONAPPQKFDJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(NCCC2=C1)CC(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369974 | |

| Record name | (6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336185-23-0 | |

| Record name | (6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.